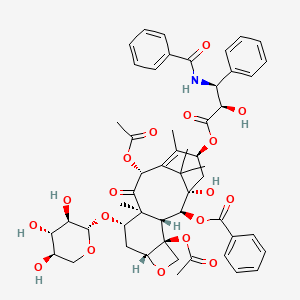
7-Xylosyltaxol
Vue d'ensemble
Description
Ce composé est isolé de l'écorce de l'arbre Taxus brevifolia et possède une structure similaire au paclitaxel, avec l'ajout d'une fraction xyloside à la position 7 . Le Taxol-7-xyloside présente une activité antinéoplasique significative, ce qui en fait un composé précieux dans la recherche et le traitement du cancer.
Applications De Recherche Scientifique
Taxol-7-xyloside has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the synthesis and modification of taxane derivatives.
Biology: The compound is used to investigate the mechanisms of microtubule stabilization and cell cycle arrest.
Industry: The compound is utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
Target of Action
7-Xylosyltaxol, also known as Taxol-7-xyloside, is a derivative of the compound paclitaxel . The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with its target, tubulin, by binding to it and inhibiting the disassembly of microtubules . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The action of this compound affects the microtubule dynamics within cells . By inhibiting the disassembly of microtubules, it disrupts the normal cell cycle, particularly the mitotic process where microtubules play a crucial role . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation. It has been shown to inhibit the proliferation of various cancer cells, including A549, MCF-7, A2780, HCT-8, and SW480, with IC50 values ranging from 0.16 to 5.9 µM .
Analyse Biochimique
Biochemical Properties
7-Xylosyltaxol plays a crucial role in biochemical reactions by interacting with microtubules. It binds to tubulin, a protein that forms the structural component of microtubules, and inhibits their disassembly . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. By stabilizing microtubules, this compound effectively halts the proliferation of cancer cells . Additionally, it has been shown to interact with the apoptosis inhibitor protein Bcl-2, thereby inducing apoptosis in cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It inhibits the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), A2780 (ovarian cancer), HCT-8 (colon cancer), and SW480 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to inhibit DNA synthesis and stimulate the release of tumor necrosis factor-alpha, a cytokine involved in inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, which prevents the disassembly of microtubules . This stabilization of microtubules interferes with the normal mitotic process, leading to cell cycle arrest and apoptosis. Additionally, this compound binds to and blocks the function of the apoptosis inhibitor protein Bcl-2, further promoting apoptosis in cancer cells . The compound also induces changes in gene expression, contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, this compound continues to exhibit its microtubule-disrupting and anticancer activities, although the extent of its effects may vary depending on the experimental conditions. Long-term studies have shown that the compound can induce sustained inhibition of cancer cell proliferation and promote apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for safe and effective cancer treatment.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its bioconversion and degradation. The compound is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation . Additionally, this compound interacts with various cofactors that influence its metabolic flux and metabolite levels. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . The compound’s activity and function are influenced by its localization, as it interacts with microtubules and other cellular structures in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Taxol-7-xyloside peut être synthétisé par synthèse partielle à partir de taxanes-7-xylosides naturels. Le processus implique la coupure oxydative des fractions 7-xylosides . Une autre méthode implique l'extraction du composé à partir de l'écorce de Taxus brevifolia, suivie d'une purification utilisant une colonne en phase inverse avec un gradient d'acétonitrile et d'eau en étapes .
Méthodes de production industrielle : La production industrielle de Taxol-7-xyloside implique principalement l'extraction à partir de l'écorce de Taxus brevifolia. Le processus comprend plusieurs manipulations, telles que l'extraction au chloroforme et la cristallisation, pour isoler et purifier le composé . Les progrès en biologie synthétique ont également permis la production de précurseurs de taxol dans des micro-organismes modifiés, offrant une alternative durable aux méthodes d'extraction traditionnelles .
Analyse Des Réactions Chimiques
Types de réactions : Le Taxol-7-xyloside subit diverses réactions chimiques, notamment :
Oxydation : La coupure oxydative de la fraction 7-xyloside pour produire du taxol et d'autres dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle taxane.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle taxane.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont employés dans des conditions basiques ou acides.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du taxane, tels que le 10-désacétyltaxol et la céphalomannine .
4. Applications de la recherche scientifique
Le Taxol-7-xyloside a des applications étendues dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Il sert de composé modèle pour étudier la synthèse et la modification des dérivés du taxane.
Biologie : Le composé est utilisé pour étudier les mécanismes de stabilisation des microtubules et d'arrêt du cycle cellulaire.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments anticancéreux et de nouvelles formulations.
5. Mécanisme d'action
Le Taxol-7-xyloside exerce ses effets en se liant à la tubuline, une protéine qui forme des microtubules. Cette liaison inhibe le désassemblage des microtubules, conduisant à la stabilisation de la structure des microtubules. Par conséquent, le composé perturbe la dynamique normale des microtubules, provoquant un arrêt du cycle cellulaire à la phase G2/M et induisant finalement l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses .
Composés similaires :
Paclitaxel : Le composé parent du Taxol-7-xyloside, connu pour sa puissante activité anticancéreuse.
Docétaxel : Un composé structurellement similaire avec un groupe hydroxyle à la position C10 au lieu d'un groupe acétyle.
Cabazitaxel : Un autre dérivé du taxane utilisé dans le traitement du cancer.
Unicité du Taxol-7-xyloside : Le Taxol-7-xyloside est unique en raison de la présence de la fraction xyloside à la position 7, ce qui améliore sa solubilité et sa biodisponibilité par rapport au paclitaxel. Cette modification structurelle contribue également à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes, ce qui en fait un composé précieux pour des recherches et développements futurs .
Comparaison Avec Des Composés Similaires
Paclitaxel: The parent compound of Taxol-7-xyloside, known for its potent anticancer activity.
Docetaxel: A structurally similar compound with a hydroxyl group at the C10 position instead of an acetyl group.
Cabazitaxel: Another taxane derivative used in cancer treatment.
Uniqueness of Taxol-7-xyloside: Taxol-7-xyloside is unique due to the presence of the xyloside moiety at the 7th position, which enhances its solubility and bioavailability compared to paclitaxel. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGOBHUZTXSFK-TZIKQHFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454873 | |
| Record name | Taxol-7-xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
986.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-66-4 | |
| Record name | 7-Xylosyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxol-7-xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of geographical location and environmental factors on 7-xylosyltaxol content in Taxus species?
A1: Research indicates that the content of this compound, along with paclitaxel and cephalomannine, can vary significantly depending on the geographical origin of Taxus wallichiana var. mairei. [] For instance, plants sourced from Jianyang (Fujian Province) and Jingdezhen (Jiangxi Province) exhibited relatively higher concentrations of these three compounds. [] Furthermore, environmental factors like sunlight exposure play a crucial role. Taxus chinensis var. mairei cultivated under sunny conditions showed significantly higher levels of this compound compared to those grown in the shade. []
Q2: Which parts of the Taxus plant have higher concentrations of this compound?
A2: Studies on both Taxus wallichiana var. mairei [] and Taxus chinensis var. mairei [] demonstrate that the bark contains significantly higher concentrations of this compound, paclitaxel, and cephalomannine compared to the branches and leaves. Within the branches and leaves themselves, the upper canopy layers, which receive more sunlight, show higher levels of these compounds compared to the lower layers. [, ]
Q3: How does the age of the Taxus plant influence this compound content?
A3: Research on Taxus chinensis var. mairei indicates that this compound content, along with paclitaxel and cephalomannine, tends to be higher in four-year-old plants compared to younger ones. [] This suggests an age-dependent accumulation of these compounds in the plant.
Q4: Are there any correlations between soil properties and the accumulation of this compound in Taxus plants?
A4: Interestingly, while no significant correlation was found between soil properties and this compound or paclitaxel content, cephalomannine showed a significant negative correlation with soil total nitrogen and organic matter content. [] This suggests a potential influence of soil nutrient status on the biosynthesis of specific taxanes in Taxus wallichiana var. mairei.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


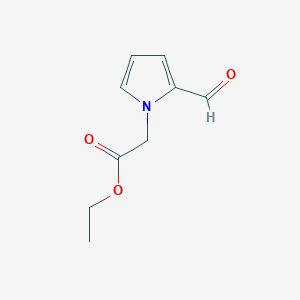
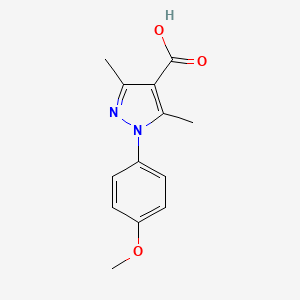
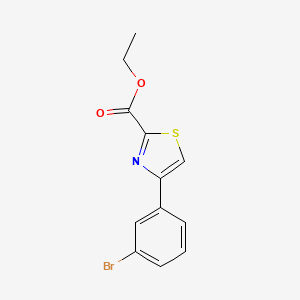
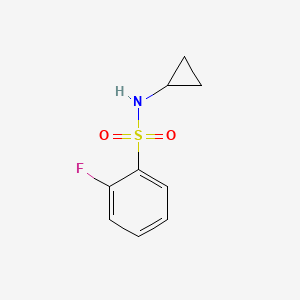
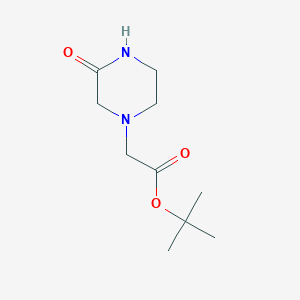


![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)





